

Unraveling MTS-Hexanoic Acid: A Technical Guide to its Structure and Bonding

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Compound of Interest

Compound Name: 6-((Methylsulfonyl)thio)hexanoic acid

Cat. No.: B133943

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of MTS-hexanoic acid, a molecule of significant interest in biochemical and pharmaceutical research. Through a detailed exploration of its chemical architecture, this document aims to furnish researchers with the foundational knowledge required for its effective application in experimental settings. This guide incorporates a summary of its key properties, detailed experimental protocols for its characterization, and visual diagrams to elucidate its interactions and experimental workflows.

Molecular Structure and Properties

MTS-hexanoic acid, systematically known as S-(6-oxohexyl) methanethiosulfonate, possesses a unique bifunctional structure that underpins its utility in bioconjugation and drug delivery research. It consists of a hexanoic acid moiety linked to a methanethiosulfonate (MTS) group. The MTS group is highly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable disulfide bond. The hexanoic acid portion provides a carboxylic acid handle that can be further modified or can influence the molecule's solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of MTS-Hexanoic Acid

Property	Value
Molecular Formula	C7H14O4S2
Molecular Weight	226.31 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF
Purity	≥95%

Bonding Analysis

The key to MTS-hexanoic acid's functionality lies in the specific nature of its chemical bonds. The sulfur-sulfur bond within the methanethiosulfonate group is the most reactive site, susceptible to nucleophilic attack by a thiol. This reaction, known as a thiol-disulfide exchange, results in the formation of a new disulfide bond with the target molecule and the release of methanethiosulfonate as a leaving group. The carbonyl group of the hexanoic acid provides a site for standard carboxylic acid chemistry, such as amidation or esterification, allowing for its conjugation to other molecules.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of MTS-hexanoic acid, providing a framework for its preparation and quality assessment in a laboratory setting.

Synthesis of MTS-Hexanoic Acid

The synthesis of MTS-hexanoic acid typically involves a two-step process starting from 6-bromohexanoic acid.

Step 1: Thiolation of 6-Bromohexanoic Acid

- Dissolve 6-bromohexanoic acid in a suitable organic solvent, such as ethanol.
- Add an excess of sodium thiosulfate (Na₂S₂O₃).

- Reflux the mixture for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting intermediate is the sodium salt of 6-thiosulfatohexanoic acid.

Step 2: Methylation of the Thiosulfate Intermediate

- Dissolve the crude sodium 6-thiosulfatohexanoate in water.
- Add a methylating agent, such as methyl iodide or dimethyl sulfate.
- Stir the reaction at room temperature overnight.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, MTS-hexanoic acid, by column chromatography on silica gel.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

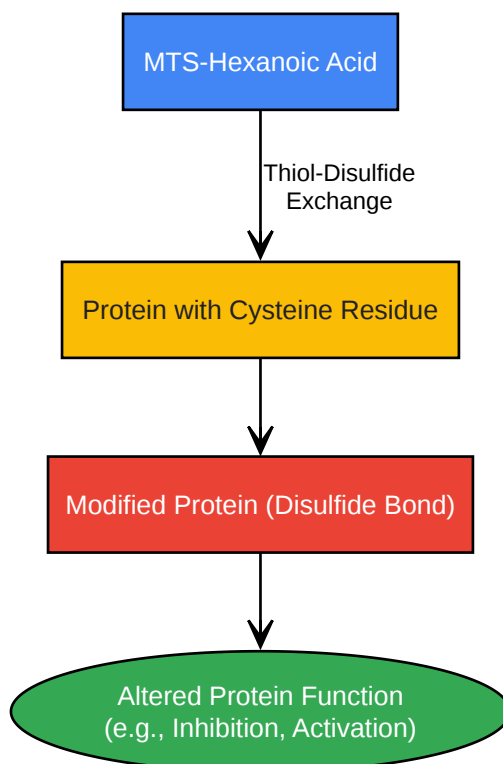
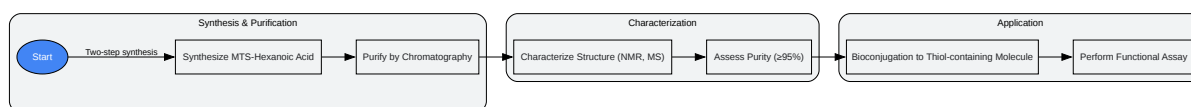
- ^1H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl_3). The expected signals include a triplet corresponding to the methylene group adjacent to the carboxyl group, multiplets for the other methylene protons in the hexanoic acid chain, a triplet for the methylene group attached to the sulfur atom, and a singlet for the methyl group of the MTS moiety.
- ^{13}C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the methylene carbons of the hexanoic acid chain, and the methyl carbon of the MTS group.

Mass Spectrometry (MS):

- Utilize electrospray ionization (ESI) in negative ion mode to determine the molecular weight of the compound. The expected $[M-H]^-$ ion should be observed at m/z corresponding to the molecular weight minus one proton.

Application Workflow and Signaling Pathway Interaction

MTS-hexanoic acid is frequently employed as a linker molecule in various biochemical applications. Its ability to react with free thiols makes it an excellent tool for modifying proteins, peptides, and other biomolecules.



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